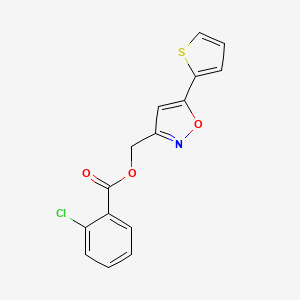

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate" features a methyl ester backbone derived from 2-chlorobenzoic acid, esterified with a 5-(thiophen-2-yl)isoxazol-3-yl methanol group. Key structural elements include:

- Isoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

- Thiophene substituent: A sulfur-containing aromatic ring attached to the isoxazole at position 5.

- 2-Chlorobenzoate ester: A chlorine atom at the ortho position of the benzoate moiety, introducing electron-withdrawing effects.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-12-5-2-1-4-11(12)15(18)19-9-10-8-13(20-17-10)14-6-3-7-21-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXGNQZUHXSVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . The thiophene ring can be introduced via condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The final step involves esterification with 2-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form amines.

Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of isoxazoles, including those with thiophene substitutions, exhibit significant antimicrobial properties. For instance, compounds containing the isoxazole structure have been tested against various bacterial strains, demonstrating effective inhibition .

- Anticancer Properties : Studies have highlighted the potential of thiophene-linked isoxazoles in anticancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented, with specific activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Agrochemical Applications

In addition to medicinal uses, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate has potential applications in agriculture:

- Pesticide Development : The structural features of this compound suggest it may act as a pesticide or herbicide. Compounds with similar structures have been investigated for their efficacy against pests and diseases affecting crops .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus using derivatives of this compound. |

| Study 2 | Anticancer Activity | Evaluated the cytotoxic effects on MCF-7 and HCT-116 cell lines, showing significant reduction in cell viability at specific concentrations. |

| Study 3 | Pesticide Efficacy | Tested against common agricultural pests; showed promising results in reducing pest populations without harming beneficial insects. |

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Heterocyclic Core Variations

Implications :

- Aromaticity : Thiophene (in the target) and thiazole (in analogs) both contribute π-electron systems, but sulfur’s larger atomic size in thiazole may enhance π-π stacking interactions.

Substituent Effects

Implications :

- Lipophilicity : The 2-chlorobenzoate in the target may increase lipophilicity compared to polar carbamates or ureas in analogs, affecting membrane permeability.

- Steric Effects : Bulky substituents like isopropyl in analogs could hinder molecular packing or enzymatic interactions compared to the target’s planar thiophene.

Stability and Reactivity

- Electron-Withdrawing Effects: The ortho-chlorine in the target’s benzoate may enhance ester stability against hydrolysis compared to non-halogenated analogs.

Research Findings and Methodologies

While direct data on the target compound are absent, methodologies from the evidence provide insights into typical analytical approaches:

Computational Analysis (DFT)

The Colle-Salvetti correlation-energy formula and density-functional theory (DFT) are widely used to compare electronic properties. For example:

- Electron Density Distribution : The target’s isoxazole-thiophene system may exhibit distinct electron density patterns vs. thiazole analogs, influencing reactivity.

- Correlation Energies : Differences in heteroatoms (O vs. S) could lead to variations in correlation energies, affecting intermolecular interactions .

Crystallographic Studies

Software like SHELX and WinGX/ORTEP enable structural elucidation of similar compounds. Key comparisons might include:

- Crystal Packing : The target’s planar thiophene may facilitate tighter packing than bulkier thiazole analogs.

- Hydrogen Bonding : Thiazole analogs with hydroxy groups may form stronger H-bonds than the target’s ester-dominated system.

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate is a member of a class of heterocyclic compounds that exhibit diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial, anticancer, and anticoagulant agent. The findings are based on a review of recent literature and research studies.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

- Molecular Formula : C12H10ClN2O2S

- Molecular Weight : 282.73 g/mol

This compound features a thiophene ring, an isoxazole moiety, and a chlorobenzoate group, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene and isoxazole possess significant antimicrobial properties. For instance, compounds similar to This compound have shown selective activity against Gram-positive bacteria. In a screening study, the minimal inhibitory concentrations (MICs) for various derivatives were documented, with some exhibiting potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Bacillus subtilis | 16 |

| Compound C | Escherichia coli | 64 |

Anticancer Activity

Compounds containing thiophene and isoxazole rings have also been investigated for their anticancer properties. Research has demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of isoxazole derivatives, it was found that one particular derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant potential for therapeutic development .

Table 2: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 15 |

| Compound E | A549 | 20 |

| Compound F | HepG2 | 25 |

Anticoagulant Activity

The anticoagulant potential of compounds similar to This compound has been explored due to their ability to inhibit factor Xa. This activity suggests potential applications in the treatment and prevention of thromboembolic disorders such as myocardial infarction and stroke .

The proposed mechanism involves the binding of the compound to factor Xa, thereby inhibiting the coagulation cascade. This effect was observed in vitro using human plasma assays, where the compound demonstrated effective dose-dependent inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multi-step protocols starting from precursors like thiophene derivatives and 2-chlorobenzoic acid. Critical parameters include solvent selection (e.g., 1,4-dioxane or pyridine), temperature control (room temperature to reflux), and stoichiometric ratios of reagents such as benzoyl chloride or thionyl chloride. For example, coupling reactions between isoxazole intermediates and chlorobenzoate esters require anhydrous conditions to avoid hydrolysis . Yield optimization often employs column chromatography or recrystallization, with purity verified via TLC (toluene/ethyl acetate/water systems) .

Q. How is the compound’s molecular structure characterized in academic research?

- Answer: Structural elucidation combines spectroscopic methods (NMR, IR) and X-ray crystallography. For instance, single-crystal X-ray diffraction confirms the spatial arrangement of the thiophene and isoxazole rings, with mean bond lengths (e.g., C–C = 0.003 Å) and crystallographic R-factors (e.g., 0.026) providing precision . Computational tools like ChemDraw and Discovery Studio aid in modeling electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact) .

Q. What biological activities are associated with this compound, and how are they assessed?

- Answer: Preclinical studies focus on anti-inflammatory, anticancer, and antimicrobial properties. Bioassays include enzyme inhibition (e.g., COX-2) and cytotoxicity testing in cell lines (e.g., MTT assays). The chlorobenzoate group enhances membrane permeability, while the thiophene-isoxazole moiety interacts with hydrophobic enzyme pockets . Dose-response curves and IC50 values are standard metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies often arise from experimental variables such as sample degradation (e.g., organic compound instability over 9-hour assays) or limited pollutant variability in synthetic mixtures . Mitigation strategies include real-time stability monitoring (via HPLC) and expanding sample diversity using combinatorial libraries. Statistical tools like principal component analysis (PCA) help differentiate artifact-driven vs. biologically significant results .

Q. What advanced methodologies improve the compound’s synthetic efficiency and scalability?

- Answer: Flow chemistry reduces waste and enhances reproducibility by automating reagent mixing and temperature control. For example, continuous-flow systems achieve higher yields in benzothiazole synthesis compared to batch methods . Microwave-assisted synthesis is also explored for rapid cyclization of the isoxazole ring .

Q. How do electronic effects of the thiophene and isoxazole rings influence reactivity in derivatization?

- Answer: The thiophene’s electron-rich π-system stabilizes electrophilic intermediates during substitution reactions, while the isoxazole’s nitrogen atoms direct regioselectivity in alkylation or acylation. For example, meta-substitution on the thiophene ring is favored due to steric hindrance from the isoxazole . Solvent polarity (e.g., DMF vs. THF) further modulates reaction kinetics .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Answer: Molecular docking (using Discovery Studio) simulates binding to proteins like COX-2 or kinase domains. Key parameters include ligand conformational flexibility and scoring functions (e.g., binding affinity in kcal/mol). QSAR models correlate substituent electronegativity (e.g., chlorine’s Hammett constant) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.